

An In-depth Technical Guide to N-Tosyl-3-pyrrolecarboxylic Acid

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Compound of Interest

Compound Name: *N-Tosyl-3-pyrrolecarboxylic Acid*

Cat. No.: B025278

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-3-pyrrolecarboxylic acid, a substituted pyrrole derivative, serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a reactive carboxylic acid group and a tosyl-protected nitrogen, make it a versatile building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic precursor.

Chemical Identity and Properties

The nomenclature and key identifiers for **N-Tosyl-3-pyrrolecarboxylic acid** are crucial for accurate scientific communication and procurement.

IUPAC Name: 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid

Synonyms:

- 1-Tosyl-1H-pyrrole-3-carboxylic acid
- 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid

- N-Tosyl-pyrrole-3-carboxylic acid
- 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid
- 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid[1]

Physicochemical Data

A summary of the key quantitative properties of **N-Tosyl-3-pyrrolecarboxylic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	106058-86-0	[2]
Molecular Formula	C ₁₂ H ₁₁ NO ₄ S	[2]
Molecular Weight	265.29 g/mol	
Melting Point	202-206 °C	
Boiling Point	360 °C (rough estimate)	
Flash Point	257.3 °C	
Density	1.3219 g/cm ³ (rough estimate)	
pKa	4.34 ± 0.10 (Predicted)	

Synthesis of N-Tosyl-3-pyrrolecarboxylic Acid

The synthesis of **N-Tosyl-3-pyrrolecarboxylic acid** can be achieved through a two-step process starting from pyrrole. The first step involves the tosylation of pyrrole, followed by the introduction and subsequent oxidation of an acetyl group at the 3-position. A detailed experimental protocol for the conversion of 1-tosyl-3-acetylpyrrole to **N-Tosyl-3-pyrrolecarboxylic acid** via a haloform reaction is provided below.[3]

Experimental Protocol: Synthesis from 1-Tosyl-3-acetylpyrrole

Materials:

- 1-Tosyl-3-acetylpyrrole
- Dioxane
- Water
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Sodium sulfite (Na₂SO₃)
- Hydrochloric acid (HCl) or other suitable acid for acidification
- Ethanol

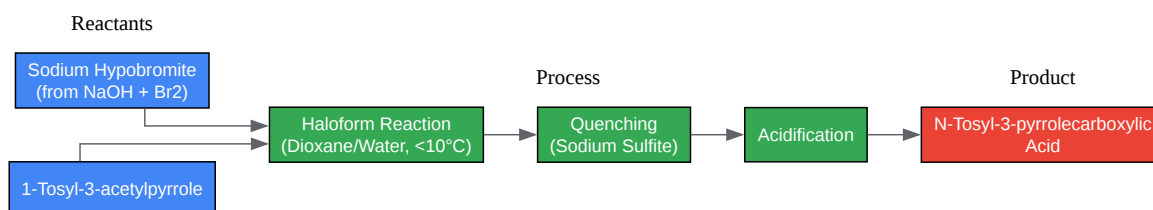
Procedure:[3]

- Preparation of Sodium Hypobromite Solution:
 - Prepare a cold solution of sodium hypobromite by dissolving 5.25 g (0.13 mol) of sodium hydroxide in 45 ml of water.
 - To this solution, add 5.26 g (0.033 mol) of bromine and dilute with 30 ml of dioxane. Keep the solution cold.
- Reaction Setup:
 - Dissolve 2.63 g (0.01 mol) of 1-tosyl-3-acetylpyrrole in 100 ml of dioxane.
 - Dilute the solution with 40 ml of water and cool the mixture in an ice bath to 0 °C.
- Haloform Reaction:
 - To the cooled solution of 1-tosyl-3-acetylpyrrole, add the freshly prepared cold sodium hypobromite solution in a steady stream.

- Maintain the reaction temperature below 10 °C throughout the addition.
- After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
- Quenching and Work-up:
 - Destroy the excess sodium hypobromite by adding a solution of sodium sulfite until the yellow color of bromine/hypobromite disappears.
 - Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
 - Collect the precipitate by filtration.
- Purification:
 - Recrystallize the crude product from an ethanol-water mixture to yield pure 1-tosyl-1H-pyrrole-3-carboxylic acid.

Synthesis Workflow Diagram

The logical flow of the synthesis from the acetyl intermediate is depicted below.



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Synthesis of **N-Tosyl-3-pyrrolecarboxylic Acid** from its acetyl precursor.

Role in Drug Discovery and Development

While **N-Tosyl-3-pyrrolecarboxylic acid** itself is not widely reported to possess direct biological activity, its derivatives are of significant interest in medicinal chemistry. The pyrrole-3-carboxylic acid scaffold is a key structural motif in a number of biologically active compounds. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring and the carboxylic acid.

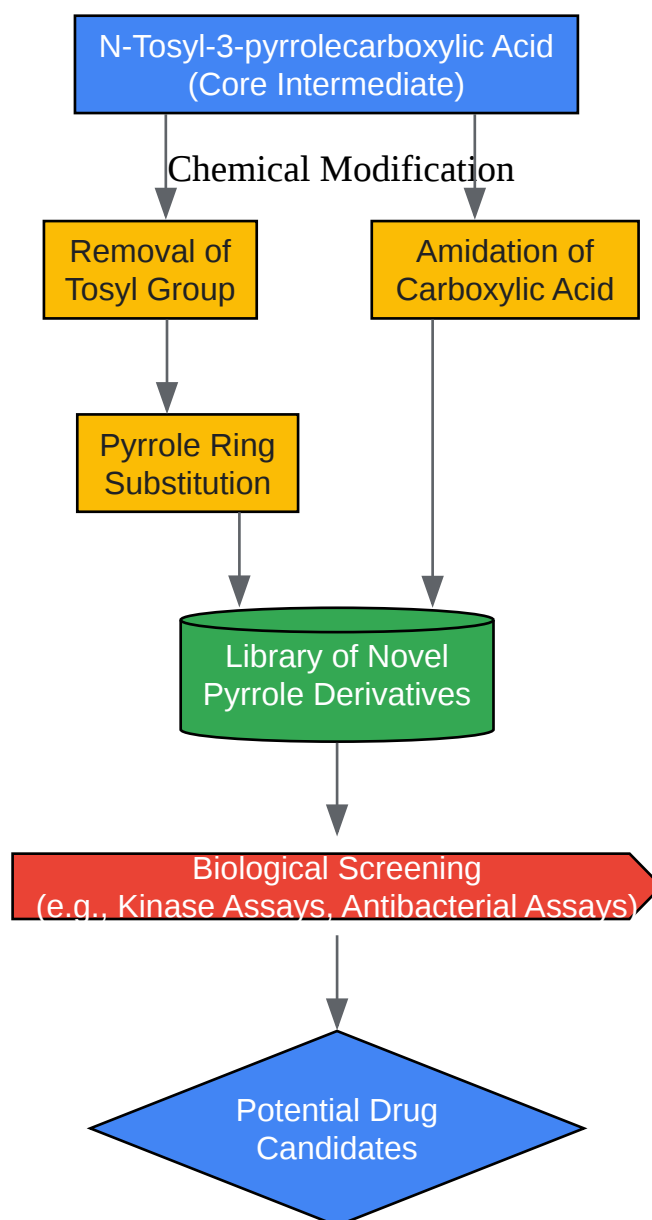
Derivatives of pyrrole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as:

- Anticancer agents: Certain pyrrole derivatives have shown potential as inhibitors of protein kinases, which are crucial targets in cancer therapy.[\[4\]](#)
- Antibacterial agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antibacterial properties.[\[5\]](#)

The general strategy for utilizing **N-Tosyl-3-pyrrolecarboxylic acid** in drug discovery involves its synthesis as a key intermediate, followed by further chemical transformations. These transformations can include amidation of the carboxylic acid group, substitution reactions on the pyrrole ring after potential removal of the tosyl group, and other modifications to generate a library of novel compounds for biological screening.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core intermediate to the development of potential drug candidates.



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Logical workflow for the use of **N-Tosyl-3-pyrrolicarboxylic Acid** in drug discovery.

Conclusion

N-Tosyl-3-pyrrolicarboxylic acid is a key synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups allow for the creation of diverse molecular architectures. While direct biological applications are not prominently reported, its role as a precursor to potentially bioactive molecules makes it a compound of high interest for researchers in drug discovery and

development. The provided data and protocols in this guide serve as a valuable resource for scientists working with this compound.

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